molecular formula C13H9F3O2S B3990485 8-methyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

8-methyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

Cat. No.: B3990485
M. Wt: 286.27 g/mol
InChI Key: MQTDMBYZUFUOQV-UHFFFAOYSA-N
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Description

8-methyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one is a useful research compound. Its molecular formula is C13H9F3O2S and its molecular weight is 286.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.02753519 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound is synthesized through redox reactions, involving 2-trifluoromethylchromones and ethyl mercaptoacetate, resulting in high yields of 1,2-dihydrothieno[2,3-c]chromen-4-ones (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003). Additionally, oxidation of these compounds leads to 1,2-dihydrothieno[2,3-c]chromen-3,4-diones, which are then converted into thieno[2,3-c]chromen-4-ones.
  • Unusual Reactions and Derivative Formation : The compound reacts with hydrazine, leading to the formation of 3-hydrazinopyridazine derivatives in high yields (Sosnovskikh, Usachev, & Vorontsov, 2002).

Applications in Synthesis of Novel Compounds

  • Synthesis of Thienoangelicin Derivatives : The compound is used in the synthesis of 8-carbo-substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones and their thienoangelicin derivatives, with potential applications in medicinal chemistry (Olomola & Mphahlele, 2020).
  • One-Pot Synthesis Techniques : Efficient one-pot synthesis methods have been developed for derivatives of this compound, leading to a variety of heterocycles and potential pharmaceutical applications (Song et al., 2008).

Photoreactive and Fluorescent Properties

  • Photochromic Behavior : The compound and its derivatives exhibit photochromic behavior, which is significant for developing materials with light-responsive properties (Queiroz et al., 2003).
  • Substituent-Dependent Fluorescence : Thieno[3,2-c]pyrans, related to this compound, show fluorescence that is dependent on their substituents, indicating potential for use in optical materials and sensors (Sahu et al., 2014).

Potential Antitumor Activity

  • Antitumor Activity : Certain derivatives of 1H-thieno[2,3-c]chromen-4(2H)-one have shown promising antitumor activity in preliminary screenings, indicating potential medicinal applications (Yu et al., 2017).

Properties

IUPAC Name

8-methyl-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2S/c1-6-2-3-9-7(4-6)8-5-10(13(14,15)16)19-11(8)12(17)18-9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTDMBYZUFUOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2CC(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-methyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one
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8-methyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one
Reactant of Route 3
8-methyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one
Reactant of Route 4
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8-methyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one
Reactant of Route 5
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8-methyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one
Reactant of Route 6
8-methyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

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